molecular formula C26H27NO8S3 B415863 Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate CAS No. 331761-20-7

Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B415863
CAS No.: 331761-20-7
M. Wt: 577.7g/mol
InChI Key: VNDAWGNPFXEAFA-UHFFFAOYSA-N
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Description

Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a useful research compound. Its molecular formula is C26H27NO8S3 and its molecular weight is 577.7g/mol. The purity is usually 95%.
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Biological Activity

Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound with a unique spiro structure that integrates multiple functional groups. Its biological activity is of significant interest due to its potential therapeutic applications, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C25H25NO9S and a molecular weight of approximately 579.65 g/mol. The presence of various functional groups, including dithiole and pyranoquinoline moieties, enhances its chemical reactivity and biological interactions. The spiro linkage contributes to its structural uniqueness, potentially influencing its biological activity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, affecting various biochemical pathways.
  • Antioxidant Activity : The presence of dithiole structures often correlates with antioxidant properties.
  • Anti-cancer Properties : Research indicates potential antitumor activity through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of dithiolo[3,4-c]quinoline have shown significant inhibition against various kinases involved in cancer progression. Key findings include:

  • Compounds exhibiting IC50 values in the low micromolar range against specific cancer cell lines.
  • Promising results in preclinical models indicating the ability to induce apoptosis in tumor cells.
CompoundIC50 (µM)Target Kinase
Compound A0.36JAK3
Compound B0.54NPM1-ALK
Compound C0.78cRAF

Anti-inflammatory Effects

The compound's structural features suggest it may also possess anti-inflammatory properties. Studies on related compounds indicate that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A series of experiments conducted on human cancer cell lines demonstrated that tetramethyl derivatives significantly reduced cell viability at concentrations as low as 10 µM.
    • Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
  • In Vivo Models :
    • Animal studies revealed that administration of the compound resulted in reduced tumor growth rates compared to control groups.
    • Histopathological analyses showed decreased proliferation markers in treated tissues.

Future Directions for Research

Further research is necessary to fully understand the biological activity of this compound. Areas for exploration include:

  • Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Systematic modifications to elucidate which structural features contribute most significantly to biological activity.
  • Clinical Trials : Initiating trials to evaluate therapeutic efficacy and safety profiles in humans.

Properties

IUPAC Name

tetramethyl 5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO8S3/c1-11-9-13-14(10-12(11)2)27-25(3,4)20-15(13)26(16(21(28)32-5)17(36-20)22(29)33-6)37-18(23(30)34-7)19(38-26)24(31)35-8/h9-10,27H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDAWGNPFXEAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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